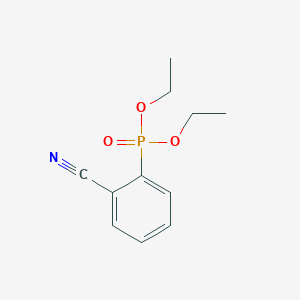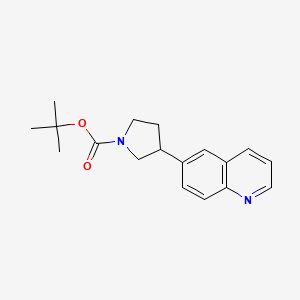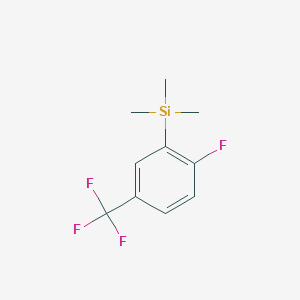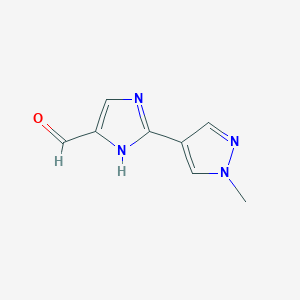
Diethyl (2-Cyanophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-Cyanophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H14NO3P It is characterized by the presence of a phosphonate group attached to a 2-cyanophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl (2-Cyanophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromobenzonitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromobenzonitrile, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2-Cyanophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amino-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-Cyanophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbon-phosphorus lyase.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2-Cyanophenyl)phosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the study of enzymes involved in phosphorus metabolism.
Comparaison Avec Des Composés Similaires
- Diethyl (2-Cyanoethyl)phosphonate
- Diethyl (2-Chlorophenyl)phosphonate
- Diethyl (2-Methylphenyl)phosphonate
Comparison: Diethyl (2-Cyanophenyl)phosphonate is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, the nitrile group can participate in additional reactions, such as reduction to amines, which can further diversify its applications. The presence of the cyanophenyl moiety also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14NO3P |
|---|---|
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbenzonitrile |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
IQWBLVQEHQNAOV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)



![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)


![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
